

CL-82198 solubility in DMSO and other solvents.

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Compound of Interest

Compound Name: CL-82198

Cat. No.: B1669149

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Application Notes and Protocols for CL-82198

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **CL-82198**, a selective inhibitor of matrix metalloproteinase-13 (MMP-13), in various solvents. The document includes protocols for stock solution preparation and application in both in vitro and in vivo experimental settings.

Introduction

CL-82198 is a potent and selective inhibitor of MMP-13, an enzyme implicated in the progression of osteoarthritis, cancer cell migration, and liver fibrosis.[1][2][3] It exerts its inhibitory effect by binding to the S1' pocket of MMP-13, showing no significant activity against other matrix metalloproteinases such as MMP-1 and MMP-9, or TNF- α converting enzyme (TACE).[3][4][5] Understanding its solubility and proper handling is critical for reproducible experimental outcomes.

Solubility of CL-82198

The solubility of **CL-82198** varies significantly across different solvents. The following table summarizes the available quantitative data. It is crucial to note that for DMSO, using a fresh, anhydrous grade is recommended as the solvent is hygroscopic, which can impact solubility.[1] For aqueous solutions, solubility may be pH-dependent, and the use of the hydrochloride salt form can enhance solubility in water.[5]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Citations
DMSO	100 mg/mL	330.72 mM	Requires sonication. Use of newly opened DMSO is recommended.	[1][2][6]
2.5 mg/mL	8.27 mM	[3]		
Ethanol	60 mg/mL	198.43 mM	[7]	
25 mg/mL	82.68 mM	[3]		
Water	25 mg/mL	82.68 mM	As hydrochloride salt.	[4][8]
Soluble to 50 mM	~15.12 mg/mL	As hydrochloride salt.	[5]	
Insoluble	-	[7]		
PBS (pH 7.2)	0.25 mg/mL	0.83 mM	[3]	
DMF	3 mg/mL	9.92 mM	[3]	
In Vivo Formulation 1	≥ 2.5 mg/mL	≥ 8.27 mM	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[1][6]
In Vivo Formulation 2	≥ 2.5 mg/mL	≥ 8.27 mM	10% DMSO, 90% (20% SBE-β-CD in Saline).	[1][6]
In Vivo Formulation 3	≥ 2.5 mg/mL	≥ 8.27 mM	10% DMSO, 90% Corn Oil.	[1][6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM CL-82198 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution for working solutions.

Materials:

- **CL-82198** powder (Molecular Weight: 302.37 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath)

Procedure:

- **Weighing:** Accurately weigh the desired amount of **CL-82198** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.24 mg.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the **CL-82198** powder.
- **Mixing:** Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- **Sonication:** If precipitation or cloudiness persists, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear.^{[1][2]} Gentle warming can also aid dissolution.^[1]
- **Aliquoting:** Once fully dissolved, dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for up to one year or at -80°C for up to two years.^{[1][6]}

Protocol 2: Application in Cell-Based Assays

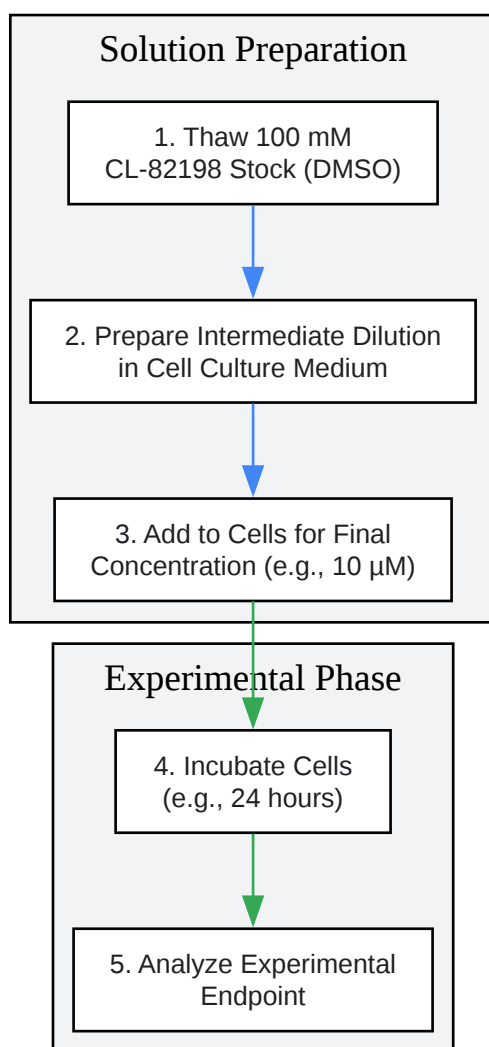
This protocol provides a general workflow for using **CL-82198** in a typical in vitro cell culture experiment, such as a cell migration assay.

Materials:

- 100 mM **CL-82198** stock solution in DMSO
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- Cultured cells (e.g., LS174 colorectal cancer cells)[[1](#)]

Procedure:

- Thawing: Thaw a single aliquot of the 100 mM **CL-82198** stock solution at room temperature.
- Serial Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 μ M, dilute the 100 mM stock 1:1000 into the medium. Note: The final concentration of DMSO in the culture should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Treatment: Add the diluted **CL-82198** solution to the cell culture wells to achieve the desired final concentration (e.g., 10 μ M).[[1](#)]
- Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24 hours).[[1](#)]
- Analysis: Proceed with the experimental analysis, such as quantifying cell migration, protein expression, or other relevant endpoints.



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Workflow for In Vitro Application of **CL-82198**.

Protocol 3: Preparation of **CL-82198** for In Vivo Administration

This protocol details the preparation of a **CL-82198** formulation suitable for intraperitoneal injection in animal models, such as mice.[1]

Materials:

- **CL-82198** powder

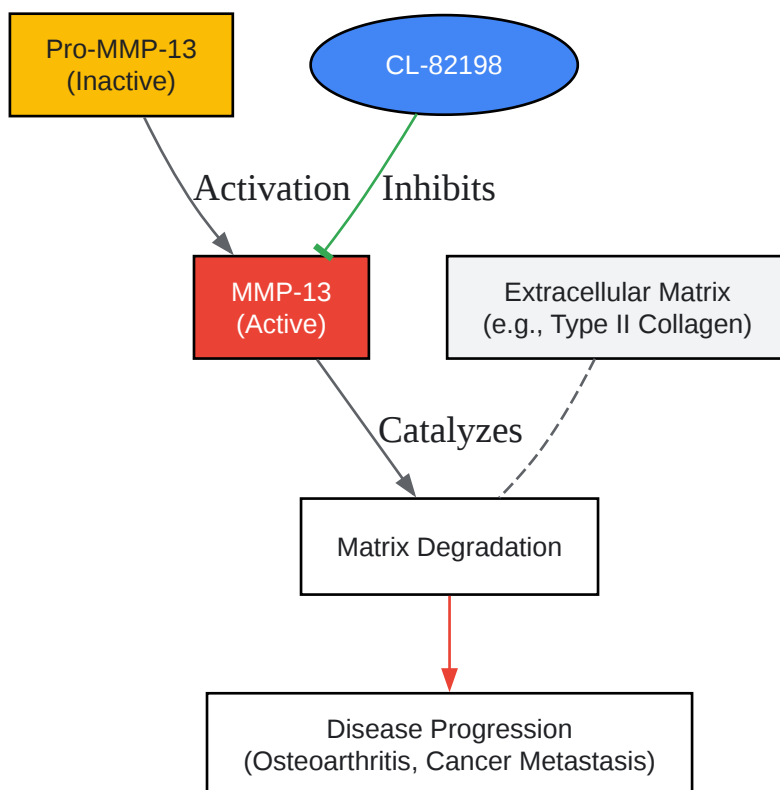
- Anhydrous DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes and syringes

Procedure:

- Initial Dissolution: Prepare a 25 mg/mL stock of **CL-82198** in DMSO.
- Vehicle Preparation: In a sterile tube, add the solvents sequentially. For a 1 mL final volume, follow this order: a. Add 400 μ L of PEG300. b. Add 100 μ L of the 25 mg/mL **CL-82198** DMSO stock (This constitutes 10% of the final volume). Mix thoroughly. c. Add 50 μ L of Tween-80 and mix until the solution is homogeneous. d. Add 450 μ L of sterile saline to reach the final volume of 1 mL. Mix well.
- Final Concentration: This procedure yields a clear solution with a **CL-82198** concentration of 2.5 mg/mL.^{[1][6]}
- Administration: The solution can be administered via intraperitoneal (i.p.) injection at the desired dosage (e.g., 1-10 mg/kg body weight).^{[1][2]}

Signaling Pathway Inhibition

CL-82198 selectively inhibits MMP-13, a key protease in tissue remodeling. In pathological conditions like osteoarthritis, MMP-13 degrades type II collagen in cartilage. In cancer, it facilitates cell migration and invasion. By inhibiting MMP-13, **CL-82198** can block these downstream effects.



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Inhibitory Action of **CL-82198** on the MMP-13 Pathway.

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